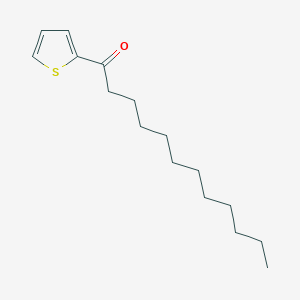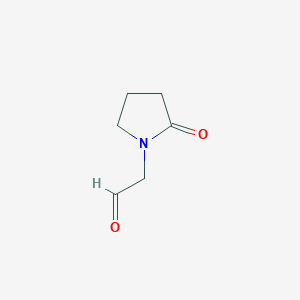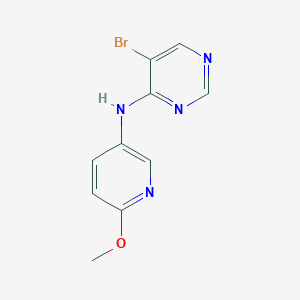
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes an amino group and a dimethyl substitution, makes it an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs). This reaction proceeds via a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation . The use of MDOs, which are self-assembled from cinchona alkaloid derivatives and amino acids, allows for high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the amino group and dimethyl substitution but shares the core chromanone structure.
Chroman-2-one: Similar to chroman-4-one but with a different substitution pattern.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen atom in the chromanone ring.
Uniqueness
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino group and dimethyl substitution enhances its potential as a versatile scaffold in drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-amino-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6,12H2,1-2H3 |
Clave InChI |
AKGBGYCHUNZILW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C(C=CC=C2O1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)







